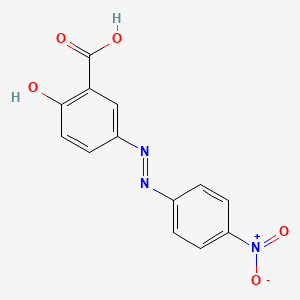

Alizarine Yellow R

描述

Alizarine Yellow R is a yellow-colored azo dye primarily used as a pH indicator. It is commercially available as a sodium salt and, in its pure form, appears as a rust-colored solid . The compound is produced through a diazo coupling reaction, which involves the reaction of salicylic acid with a diazonium derivative of 4-nitroaniline .

准备方法

Synthetic Routes and Reaction Conditions: Alizarine Yellow R is synthesized via the azo coupling of salicylic acid and the diazonium derivative of 4-nitroaniline . The process involves the following steps:

Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with salicylic acid under alkaline conditions to form this compound.

Industrial Production Methods: An alternative industrial method involves dissolving 4-nitrochlorobenzene in dichloromethane and reacting it with a sodium hydroxide solution containing 5-hydrazino salicylic acid. The mixture is heated, followed by the addition of hydrogen peroxide under ultrasonic and stirring conditions to obtain high-purity this compound sodium salt .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced to its corresponding amine derivative.

Substitution: this compound can participate in electrophilic substitution reactions due to the presence of the azo group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

Substitution Reagents: Halogens, nitrating agents.

Major Products:

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Halogenated or nitrated derivatives.

科学研究应用

Scientific Research Applications

-

Dye Degradation Studies

- Biodegradation : Alizarine Yellow R serves as a model compound for evaluating biodegradation methods using bacteria or enzymes. Research has shown that certain microbial strains can effectively degrade this dye, making it useful for developing biological wastewater treatment techniques.

- Photocatalytic Degradation : Studies have demonstrated the effectiveness of biogenic zinc oxide nanoparticles (ZnO NPs) in degrading this compound under UV light. The degradation kinetics follow a pseudo-first-order model, with light source type significantly influencing the degradation efficiency .

- Spectrophotometric Analysis

-

Environmental Monitoring

- The stability and detectability of this compound make it an ideal candidate for monitoring dye pollution in aquatic environments. Researchers use it to assess the efficiency of various wastewater treatment methods, contributing to the development of eco-friendly technologies.

Industrial Applications

- Textile and Leather Dyeing

- Food and Pharmaceuticals

- Paints and Coatings

-

Biodegradation Research

- A study investigated the potential of specific bacterial strains to degrade this compound effectively under varying environmental conditions. Results indicated that certain strains could reduce dye concentration significantly within 48 hours, highlighting the feasibility of using biological agents for wastewater treatment.

-

Photocatalytic Removal

- Research utilizing ZnO NPs showed that under UV light, the photocatalytic degradation of this compound was most effective at lower pH levels and higher temperatures, achieving over 90% dye removal within a few hours . This study emphasizes the importance of optimizing conditions for maximum degradation efficiency.

作用机制

Alizarine Yellow R functions as a pH indicator by undergoing a color change in response to changes in pH. The mechanism involves the ionization of the hydroxyl group and the azo group, leading to different absorption spectra at varying pH levels . The compound’s molecular targets include hydrogen ions, which interact with the ionizable groups, causing a shift in the compound’s color.

相似化合物的比较

- Alizarine Yellow 2G

- Gallacetophenone (Alizarine Yellow C)

Comparison:

- Alizarine Yellow R vs. Alizarine Yellow 2G: Both are azo dyes, but this compound is primarily used as a pH indicator, while Alizarine Yellow 2G has different applications in dyeing and staining.

- This compound vs. Gallacetophenone: Gallacetophenone is another azo dye with similar properties but different structural features and applications.

This compound stands out due to its specific use as a pH indicator and its unique synthesis involving salicylic acid and 4-nitroaniline .

生物活性

Alizarine Yellow R (AYR), also known as Mordant Orange 1, is a synthetic azo dye widely used in various industries, including textiles, food, and pharmaceuticals. Its chemical structure and potential biological activities have attracted considerable research interest, particularly regarding its environmental impact and possible therapeutic applications. This article delves into the biological activity of this compound, summarizing findings from diverse studies, including case studies and experimental data.

- Molecular Formula : C₁₄H₁₀N₂O₃S

- CAS Number : 2243-76-7

- Color Index : C.I. 14030

- Melting Point : >300 °C

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : AYR has shown effectiveness against various pathogens, suggesting potential applications in anti-infection treatments .

- Photocatalytic Degradation : Research has demonstrated that AYR can be degraded using photocatalysts like iron nanoparticles and zinc oxide nanoparticles under UV and visible light . This property is crucial for environmental remediation efforts to treat wastewater containing azo dyes.

Table 1: Summary of Photocatalytic Degradation Studies on AYR

These studies highlight the efficiency of different catalysts in degrading AYR, which is essential for reducing its environmental footprint.

Mechanistic Insights

The degradation mechanism of AYR has been explored through theoretical studies. Hydroxyl radicals () play a significant role in initiating the degradation process by cleaving C–N and N–N bonds in the dye structure. The anionic form of AYR exhibits higher reactivity compared to its neutral form, indicating that pH levels can influence its degradation rate .

Case Studies

- Iron Nanoparticles for AYR Degradation : A study utilized nanosized iron particles synthesized from natural extracts to achieve high degradation rates of AYR under sunlight. The results indicated that optimizing reaction conditions such as temperature and pH significantly enhances photocatalytic activity .

- Zinc Oxide Nanoparticles : Another study focused on biogenic ZnO nanoparticles for the removal of AYR from aqueous solutions. The kinetics followed a pseudo-second-order model, indicating strong adsorption affinity and suggesting chemisorption as the rate-determining step .

- Combined Processes : A combined process involving iron-carbon microelectrolysis and aerobic bio-contact oxidation was investigated for enhanced degradation of AYR. Results showed over 96% degradation efficiency with significant total organic carbon removal, demonstrating the effectiveness of integrated treatment approaches .

属性

IUPAC Name |

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJPMMYYRNHJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033163 | |

| Record name | Alizarin Yellow R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Alizarine Yellow R | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2243-76-7 | |

| Record name | Mordant Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarine Yellow R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizarin Yellow R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(p-nitrophenylazo)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARINE YELLOW R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBF2VZO457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Alizarine Yellow R be used to detect metal ions?

A1: Yes, this compound can be utilized as a chromogenic reagent in spectrophotometric determination of metal ions. Specifically, it forms a heteroligand complex with manganese (II) in the presence of 4,7-diphenyl-1,10-phenantroline. This complex exhibits a distinct color, allowing for quantitative analysis of manganese (II) concentration via spectrophotometry. []

Q2: What makes this compound suitable for removing pollutants from water?

A2: this compound, when incorporated into a nanosized Nickel Ferrite (NiFe2O4)/Active Carbon composite, demonstrates a strong affinity for azo dyes like Methyl Orange. This composite material acts as an efficient adsorbent, effectively removing these dyes from aqueous solutions. Notably, the composite exhibits superior adsorption capabilities compared to using either Nickel Ferrite (NiFe2O4) or active carbon alone. [, ]

Q3: How does pH affect the adsorption of dyes by this compound composites?

A3: The pH of the solution significantly influences the adsorption efficiency of this compound-based composites. Research indicates that the adsorption rate of azo dyes, both anionic and cationic, is influenced by the solution's pH. [, ]

Q4: Are there alternative methods for synthesizing this compound-based nanocomposites for dye removal?

A4: While the provided research focuses on co-precipitation for synthesizing Nickel Ferrite (NiFe2O4) nanoparticles within the active carbon matrix, other methods like sol-gel, hydrothermal, and sonochemical processes could potentially be explored for creating similar nanocomposites. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。